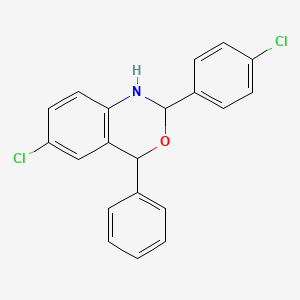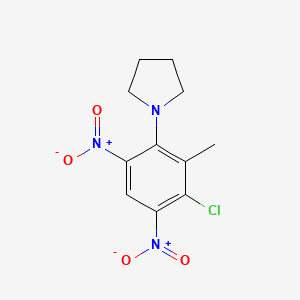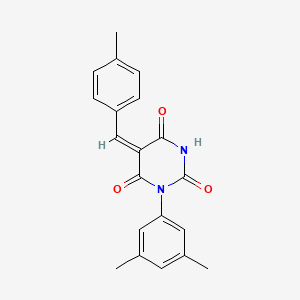![molecular formula C26H25N5O4S B11682524 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-ヒドロキシ-3,5-ジメトキシベンジルイデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、およびヒドラジド部分を含むユニークな構造を特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成ルートと反応条件
(E)-4-ヒドロキシ-3,5-ジメトキシベンジルイデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、中間体の調製から始まる複数の手順を伴います。主要な手順には以下が含まれます。
トリアゾール環の形成: これは、適切な前駆体を制御された条件下で環化反応させることで達成できます。
スルファニル基の導入: この手順は、トリアゾール中間体をスルファニル含有試薬と反応させることを伴います。
ヒドラジドとの縮合: 最後の手順は、適切な触媒の存在下で、スルファニル-トリアゾール中間体をヒドラジド誘導体と縮合させることを伴います。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するために、合成ルートの最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、および一貫性とスケーラビリティを確保するための厳格な品質管理対策の使用が含まれる可能性があります。
化学反応解析
反応の種類
(E)-4-ヒドロキシ-3,5-ジメトキシベンジルイデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: この化合物は、関与する官能基に応じて、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: 適切な条件下で、さまざまな求核剤または求電子剤。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応する酸化物を生成する可能性があり、還元は化合物の還元誘導体を生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を含む、潜在的な生物活性を調査されています。
医学: 特に新しい薬剤の開発において、潜在的な治療用途について研究されています。
産業: 特定の特性を持つ新しい材料の開発に使用されます。
化学反応の分析
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced derivatives of the compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
作用機序
(E)-4-ヒドロキシ-3,5-ジメトキシベンジルイデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、以下によってその効果を発揮する可能性があります。
酵素への結合: 生物学的プロセスに関与する特定の酵素の阻害または活性化。
受容体との相互作用: 細胞シグナル伝達経路に影響を与える受容体活性の調節。
遺伝子発現の変更: その生物活性に関連する遺伝子の発現に影響を与える。
類似化合物との比較
類似化合物
- N’-[(E)-(4-メトキシフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N’-[(E)-(4-ヒドロキシフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
(E)-4-ヒドロキシ-3,5-ジメトキシベンジルイデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、フェニル環にメトキシ基とヒドロキシ基の両方が存在するため、類似の化合物と比較して独自の化学的および生物学的特性を付与する可能性があります。
特性
分子式 |
C26H25N5O4S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O4S/c1-17-9-11-19(12-10-17)25-29-30-26(31(25)20-7-5-4-6-8-20)36-16-23(32)28-27-15-18-13-21(34-2)24(33)22(14-18)35-3/h4-15,33H,16H2,1-3H3,(H,28,32)/b27-15+ |
InChIキー |
CNBCBDIAFMWTKX-JFLMPSFJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)O)OC |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C(=C4)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)
![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)



![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
